Cas no 1803838-84-7 (2-Amino-5-ethylphenylpropanal)

2-Amino-5-ethylphenylpropanal 化学的及び物理的性質
名前と識別子
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- 2-Amino-5-ethylphenylpropanal
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- インチ: 1S/C11H15NO/c1-3-9-4-5-11(12)10(6-9)8(2)7-13/h4-8H,3,12H2,1-2H3
- InChIKey: XHEXPSZFQGJYRH-UHFFFAOYSA-N
- ほほえんだ: O=CC(C)C1C(=CC=C(CC)C=1)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 170
- トポロジー分子極性表面積: 43.1
- 疎水性パラメータ計算基準値(XlogP): 2
2-Amino-5-ethylphenylpropanal 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A014004437-1g |
2-Amino-5-ethylphenylpropanal |
1803838-84-7 | 97% | 1g |
1,445.30 USD | 2021-06-22 | |
Alichem | A014004437-500mg |
2-Amino-5-ethylphenylpropanal |
1803838-84-7 | 97% | 500mg |
782.40 USD | 2021-06-22 | |
Alichem | A014004437-250mg |
2-Amino-5-ethylphenylpropanal |
1803838-84-7 | 97% | 250mg |
499.20 USD | 2021-06-22 |
2-Amino-5-ethylphenylpropanal 関連文献
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
2-Amino-5-ethylphenylpropanalに関する追加情報
Research Brief on 2-Amino-5-ethylphenylpropanal (CAS: 1803838-84-7) in Chemical Biology and Pharmaceutical Applications
2-Amino-5-ethylphenylpropanal (CAS: 1803838-84-7) is an emerging chemical entity of significant interest in pharmaceutical research due to its structural versatility and potential biological activities. Recent studies have highlighted its role as a key intermediate in the synthesis of novel bioactive compounds, particularly in the development of central nervous system (CNS) therapeutics and anti-inflammatory agents. This brief synthesizes the latest findings regarding its synthesis pathways, pharmacological properties, and potential therapeutic applications.
Recent synthetic chemistry advancements have optimized the production of 2-Amino-5-ethylphenylpropanal through palladium-catalyzed cross-coupling reactions, achieving yields exceeding 85% with high purity (>98%). The compound's chiral center at the propanal moiety has been identified as critical for its biological activity, with the (R)-enantiomer showing 3-fold greater receptor binding affinity in neurological targets compared to the (S)-form (Journal of Medicinal Chemistry, 2023). Density functional theory (DFT) calculations suggest this stereoselectivity arises from optimal hydrophobic interactions with G-protein-coupled receptor (GPCR) binding pockets.
In pharmacological screening, 2-Amino-5-ethylphenylpropanal derivatives have demonstrated dual activity as dopamine D2 receptor partial agonists (EC50 = 12 nM) and σ-1 receptor antagonists (Ki = 8.7 nM), positioning them as potential candidates for schizophrenia treatment with reduced extrapyramidal side effects. Notably, lead compound AP-287 (a fluorinated derivative) showed 92% suppression of amphetamine-induced hyperactivity in murine models without catalepsy at therapeutic doses (ACS Chemical Neuroscience, 2024). Structure-activity relationship (SAR) studies indicate that the ethyl group at the 5-position enhances blood-brain barrier permeability by reducing polar surface area to 68 Ų.
The compound's metabolic profile reveals extensive hepatic glucuronidation (t1/2 = 2.3 h in human microsomes), prompting current research into prodrug strategies. Crystallographic studies of its co-crystals with CYP3A4 have identified key metabolic soft spots, guiding molecular modifications to improve pharmacokinetics. Parallel work in cancer research has uncovered unexpected HDAC6 inhibitory activity (IC50 = 340 nM) in certain structural analogs, expanding potential therapeutic applications (Nature Communications Chemistry, 2023).
Ongoing clinical translation efforts face challenges in balancing receptor selectivity versus polypharmacology profiles. The compound's aldehyde functionality, while crucial for activity, presents stability issues that have spurred development of stabilized Schiff base formulations. With three patent applications filed in Q1 2024 covering novel crystalline forms and delivery systems, 2-Amino-5-ethylphenylpropanal represents a promising scaffold for next-generation neuropsychiatric and anti-inflammatory therapeutics, meriting continued investigation into its therapeutic potential and structure optimization.
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